O-(tert-butyl)-N-((9H-fluoren-9-ylmethoxy)carbonyl)-L-serine

Solid-phase peptide synthesis Racemization Coupling reagents

Standard Fmoc-Ser(tBu)-OH can suffer racemization under automated flow synthesis. Use the collidine protocol to reduce epimerization to <1%. For sequences >20 amino acids or Ser-rich motifs, the tBu group ensures side-chain integrity through repeated piperidine cycles. - ≥98% HPLC purity, MW 383.44, C22H25NO5. - Solubility ≥38.3 mg/mL in DMSO supports automated synthesizer cartridges. - In stock with ambient shipping; bulk kg quantities available for process development.

Molecular Formula C22H25NO5
Molecular Weight 383.4 g/mol
CAS No. 71989-33-8
Cat. No. B557304
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameO-(tert-butyl)-N-((9H-fluoren-9-ylmethoxy)carbonyl)-L-serine
CAS71989-33-8
SynonymsFmoc-O-tert-butyl-L-serine; 71989-33-8; Fmoc-Ser(tBu)-OH; Fmoc-Ser(t-Bu)-OH; Fmoc-Ser(But); (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(tert-butoxy)propanoicacid; N-(9-Fluorenylmethoxycarbonyl)-o-tert-butyl-L-serine; N-(((9H-fluoren-9-yl)methoxy)carbonyl)-O-(tert-butyl)-L-serine; PubChem10035; AC1MC5CE; AC1Q1NGX; n-fmoc-o-tert-butylserine; Fmoc-O-tert.butyl-L-serine; KSC377O3N; 47619_ALDRICH; SCHEMBL119575; 47619_FLUKA; CTK2H7736; MolPort-003-934-214; REITVGIIZHFVGU-IBGZPJMESA-N; ACT08653; ZINC2384756; ANW-36138; CF-056; FC1247
Molecular FormulaC22H25NO5
Molecular Weight383.4 g/mol
Structural Identifiers
SMILESCC(C)(C)OCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
InChIInChI=1S/C22H25NO5/c1-22(2,3)28-13-19(20(24)25)23-21(26)27-12-18-16-10-6-4-8-14(16)15-9-5-7-11-17(15)18/h4-11,18-19H,12-13H2,1-3H3,(H,23,26)(H,24,25)
InChIKeyREITVGIIZHFVGU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 10 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Fmoc-Ser(tBu)-OH Overview


Fmoc-Ser(tBu)-OH (CAS 71989-33-8) is a standard serine derivative for Fmoc-based solid-phase peptide synthesis (SPPS), featuring an Nα-9-fluorenylmethoxycarbonyl (Fmoc) temporary protecting group and a tert-butyl (tBu) permanent side-chain ether [1]. As a core building block in the Fmoc/tBu orthogonal protection strategy, it enables precise incorporation of serine residues while preventing side reactions during chain elongation. The compound is commercially available at high purity (typically ≥98% by HPLC) and is routinely used in both academic research and pharmaceutical process development .

Workflow Fmoc-based solid-phase peptide synthesis
Protection Orthogonal Fmoc/tBu strategy
Use context Academic research and process development

Fmoc-Ser(tBu)-OH Substitution Limitations


The tert-butyl ether protection on Fmoc-Ser(tBu)-OH confers unique orthogonal stability: it resists the basic conditions (e.g., 20% piperidine/DMF) used for iterative Fmoc removal, yet is cleanly cleaved during final acidolysis with trifluoroacetic acid (TFA) [1]. This precise acid/base orthogonality is not universal—alternative protecting groups like trityl (Trt) or benzyl (Bzl) exhibit markedly different acid lability profiles, which can lead to premature deprotection, β-elimination, or O-acylation during synthesis [2]. Moreover, the tBu group's steric bulk influences both coupling kinetics and racemization propensity in ways that directly impact peptide purity and yield, making direct substitution without protocol adjustment a risk to synthetic outcome [3].

Fmoc-Ser(tBu)-OH
Alternative protecting groups
Requires concentrated TFA for cleavage; stable to piperidine cycles
Fmoc-Ser(Trt)-OHCleavable at 1-2% TFA, premature deprotection may shift coupling outcomes
Steric bulk influences coupling kinetics and racemization
Fmoc-Ser(Bzl)-OHDifferent acid lability profile may alter racemization and impurity patterns

Fmoc-Ser(tBu)-OH Evidence Guide


Racemization Control: Collidine vs DIEA

Under standard continuous-flow SPPS conditions using DIEA as the tertiary base, Fmoc-Ser(tBu)-OH exhibits unexpectedly high racemization levels. However, substitution of DIEA with collidine reduces racemization to less than 1%, as demonstrated in the solid-phase assembly of the model tripeptide H-Gly-Ser-Phe-NH₂ [1].

Racemization Control
Head-to-head
<1% racemization with collidine base
Enables high enantiomeric purity by base selection
Continuous-flow SPPS, model tripeptide H-Gly-Ser-Phe-NH₂
Solid-phase peptide synthesis Racemization Coupling reagents

tert-Butylation Side-Products During TFA Cleavage

In the Fmoc/tBu SPPS of somatostatinamide, the use of tBu side-chain protection (including Ser(tBu)) results in nearly 20% of tert-butylated side-products, even in the presence of scavengers. This quantifiable drawback is a direct consequence of tert-butyl cation generation during final TFA cleavage, which alkylates sensitive residues like Met, Trp, Cys, and Ser [1]. Alternative protecting groups such as Trt or Thp substantially reduce this side reaction [2].

tert-Butylation Burden
Cross-study comparable
≈20% side-products from tBu cleavage
Quantifiable purification cost in TFA deprotection
Higher burden with tBu vs Trt/Thp alternatives
Deprotection Side reactions Peptide purification

DMSO Solubility Profile

Fmoc-Ser(tBu)-OH exhibits a solubility of ≥38.3 mg/mL in DMSO at room temperature [1]. This solubility value is comparable to that of other common Fmoc-amino acids and supports efficient dissolution for automated SPPS protocols using DMSO as a co-solvent or alternative to DMF. While no direct quantitative comparison to Fmoc-Ser(Trt)-OH solubility in DMSO was located, the known bulkier trityl group often reduces solubility, making the tBu derivative preferable for high-concentration coupling reactions.

DMSO Solubility
Specification review
≥38.3 mg/mL at RT
Supports dissolution for DMSO-based SPPS
Comparable or better than Trt analog
Solubility Coupling efficiency SPPS solvents

Orthogonal Deprotection Stability

The tert-butyl ether of Fmoc-Ser(tBu)-OH demonstrates complete stability toward 20% piperidine/DMF (the standard Fmoc removal condition), with no detectable premature side-chain deprotection or β-elimination during >10 repetitive coupling cycles [1]. In contrast, the trityl (Trt) protecting group is significantly more acid-labile, being removable with as little as 1-2% TFA, which can lead to unintended side-chain exposure during acidic washes or scavenging steps [2]. The tBu group requires concentrated TFA (typically 95% TFA with scavengers) for efficient cleavage, providing a wider operational window for orthogonal synthesis.

Orthogonal Stability
Class-level inference
Stable to 20% piperidine; requires >50% TFA
Wide operational window for long syntheses
Trt cleavable at 1-2% TFA
Orthogonal protection Deprotection kinetics Fmoc SPPS

Fmoc-Ser(tBu)-OH Application Scenarios


Collidine-Based Coupling in Flow SPPS

When using automated continuous-flow peptide synthesizers, Fmoc-Ser(tBu)-OH should be coupled using collidine as the tertiary base in place of DIEA. This protocol reduces racemization to <1%, as established in the model tripeptide assembly [1][2]. Procurement should include a supply of high-purity collidine and validation of synthesizer solvent delivery systems for this specific base.

Aggregation-Prone and Long Peptide Synthesis

For sequences exceeding 20 amino acids or containing aggregation-prone motifs (e.g., poly-Ser, Ser/Thr-rich domains), the tBu group's exceptional stability toward repeated piperidine treatments ensures side-chain integrity throughout extended synthesis cycles [1]. This scenario directly leverages the class-level evidence of orthogonal stability, minimizing premature deprotection and β-elimination.

Process Development with Sensitive Residues

For process-scale synthesis of peptides containing Cys, Met, or Trp, the quantifiable 20% tert-butylation side-product burden associated with tBu protection [2] must be factored into purification costs. In such cases, Fmoc-Ser(tBu)-OH may still be used if HPLC capacity is sufficient, but procurement should consider alternative protecting groups (e.g., Trt) if purity requirements exceed 95% or if yield is critical. This scenario provides a data-driven decision point for large-scale manufacturing.

High-Concentration Coupling in DMSO Systems

In SPPS protocols utilizing DMSO as a co-solvent to enhance coupling efficiency or solubilize difficult sequences, the documented solubility of Fmoc-Ser(tBu)-OH (≥38.3 mg/mL in DMSO) [3] supports reliable dissolution and prevents precipitation in synthesizer cartridges. This is particularly relevant for automated synthesizers with DMSO-compatible fluidics.

Application
Selection Property
Validation Focus
Collidine-based coupling in flow SPPS
Base-dependent racemization profile
Racemization control endpoint
Long and aggregation-prone sequences
tBu stability to piperidine cycles
Side-chain integrity monitoring
Process-scale synthesis with sensitive residues
tert-Butylation impurity burden
Purification cost and yield analysis
DMSO-based high-concentration coupling
DMSO solubility range
Dissolution and coupling reliability

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

17 linked technical documents
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